N-(4-butoxy-3-methoxybenzyl)acetamide

Description

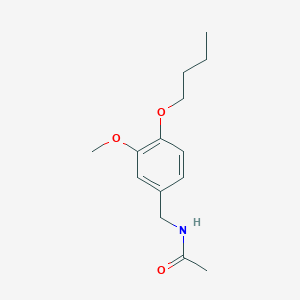

N-(4-Butoxy-3-methoxybenzyl)acetamide is a synthetic acetamide derivative featuring a benzyl backbone substituted with a methoxy (-OCH₃) group at position 3 and a butoxy (-OCH₂CH₂CH₂CH₃) group at position 2. The acetamide moiety (-NHCOCH₃) is attached to the benzyl nitrogen.

Key structural characteristics influencing its behavior include:

Properties

IUPAC Name |

N-[(4-butoxy-3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-4-5-8-18-13-7-6-12(9-14(13)17-3)10-15-11(2)16/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSLVTACMGYFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)CNC(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxy-3-methoxybenzyl)acetamide typically involves the reaction of 4-butoxy-3-methoxybenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-butoxy-3-methoxybenzylamine and acetic anhydride.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.

Procedure: The 4-butoxy-3-methoxybenzylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution with constant stirring. The reaction mixture is stirred for several hours until the completion of the reaction.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxy-3-methoxybenzyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of 4-butoxy-3-methoxybenzaldehyde or 4-butoxy-3-methoxybenzoic acid.

Reduction: Formation of 4-butoxy-3-methoxybenzylamine.

Substitution: Formation of nitro or halogenated derivatives of the benzyl ring.

Scientific Research Applications

N-(4-butoxy-3-methoxybenzyl)acetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-butoxy-3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Physicochemical Properties

Key Observations :

- The butoxy group in the target compound significantly increases molecular weight and lipophilicity (LogP ~3.5) compared to analogs with smaller substituents (e.g., -OH or -OCH₃). This may enhance blood-brain barrier penetration but complicate formulation .

- Methoxy and hydroxy groups in analogs like N-(4-Hydroxy-3-Methoxybenzyl)Acetamide contribute to hydrogen bonding, affecting solubility and target binding .

Pharmacological Activity Trends

Antimicrobial and Antifungal Activity

- Phenoxy Acetamide Derivatives (e.g., compounds 47–50 in ): Substitution with benzo[d]thiazole and piperazine groups enhances activity against gram-positive bacteria (MIC <1 µg/mL) and fungi (e.g., Candida albicans) .

Analgesic and Anti-Inflammatory Potential

- N-(3-Methylbutyl)Acetamide (): Exhibits semiochemical activity, attracting specific insect species. Alkyl chain length (C4–C5) is critical for bioactivity .

- Paracetamol (N-(4-Hydroxyphenyl)Acetamide) : A benchmark analgesic with LogP ~0.3. The target compound’s higher LogP may prolong systemic circulation but reduce renal clearance .

Metabolic Stability and Toxicity

- Target Compound : The butoxy group may undergo cytochrome P450-mediated oxidation to 4-hydroxy metabolites, similar to methazolamide derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.